molecular formula C17H15Cl2NOS B3839547 2-(3,4-dichlorophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one

2-(3,4-dichlorophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one

Cat. No. B3839547
M. Wt: 352.3 g/mol
InChI Key: HRRDPYZKIAHIQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dichlorophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one, commonly known as DPT, is a chemical compound that has been widely studied for its potential therapeutic applications in various fields. DPT is a thiazolidinone derivative that exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antifungal properties.

Mechanism of Action

The mechanism of action of DPT is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. DPT has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of genes involved in inflammation and cancer cell growth. DPT has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
DPT has been found to exhibit a wide range of biochemical and physiological effects. In cancer cells, DPT has been shown to induce apoptosis, or programmed cell death, by activating caspase-3 and caspase-9. DPT has also been found to inhibit cancer cell proliferation by inducing cell cycle arrest at the G1 phase.
In addition to its effects on cancer cells, DPT has been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the expression of COX-2. DPT has also been found to exhibit antifungal activity by inhibiting the growth of various fungal strains.

Advantages and Limitations for Lab Experiments

One advantage of using DPT in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. DPT has also been found to exhibit anti-inflammatory and antifungal properties, making it a versatile compound for various research applications.
One limitation of using DPT in lab experiments is its relatively low solubility in water, which may limit its bioavailability and effectiveness in vivo. DPT also has a relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several future directions for the research and development of DPT. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential use in combination with other anticancer agents to enhance its antitumor activity.
Further research is also needed to fully understand the mechanism of action of DPT and its effects on various signaling pathways involved in cancer cell growth and inflammation. The potential use of DPT as a therapeutic agent in vivo also requires further investigation, including its pharmacokinetics and toxicology.
Conclusion
2-(3,4-dichlorophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one, or DPT, is a thiazolidinone derivative that exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antifungal properties. DPT has been extensively studied for its potential therapeutic applications in various fields, including cancer research. The synthesis method of DPT involves the reaction of 3,4-dichlorobenzaldehyde with 2-phenylethylamine in the presence of sulfuric acid to form the corresponding Schiff base, which is then reacted with thioglycolic acid to yield DPT. While DPT has several advantages for lab experiments, including its potent antitumor activity and versatile properties, further research is needed to fully understand its mechanism of action and potential therapeutic applications in vivo.

Scientific Research Applications

DPT has been extensively studied for its potential therapeutic applications in various fields. In cancer research, DPT has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. DPT has also been shown to inhibit cancer cell migration and invasion, suggesting its potential use as an anti-metastatic agent.
In addition to its antitumor activity, DPT has been found to exhibit anti-inflammatory and antifungal properties. DPT has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2, an enzyme involved in the production of inflammatory mediators. DPT has also been found to exhibit potent antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.

properties

IUPAC Name

2-(3,4-dichlorophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NOS/c18-14-7-6-13(10-15(14)19)17-20(16(21)11-22-17)9-8-12-4-2-1-3-5-12/h1-7,10,17H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRDPYZKIAHIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CC(=C(C=C2)Cl)Cl)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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